![molecular formula C8H7F3N4O2 B1378888 3-Aminopirazolo[1,5-a]pirimidina; ácido trifluoroacético CAS No. 1400764-19-3](/img/structure/B1378888.png)

3-Aminopirazolo[1,5-a]pirimidina; ácido trifluoroacético

Descripción general

Descripción

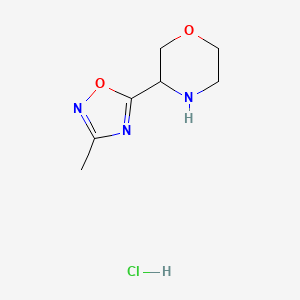

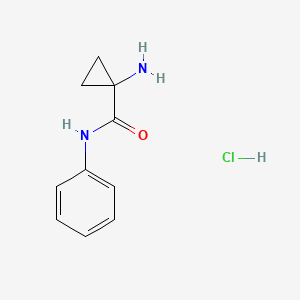

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is a useful research compound. Its molecular formula is C8H7F3N4O2 and its molecular weight is 248.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Las pirazolo[1,5-a]pirimidinas se han identificado como prometedores farmacóforos en posibles fármacos para el tratamiento del cáncer. Sus estructuras han demostrado eficacia en varios estudios, lo que indica un potencial significativo en oncología .

Aplicaciones Antiinflamatorias y Antivirales

Estos compuestos también exhiben propiedades que los hacen adecuados para tratar enfermedades inflamatorias y virales. La versatilidad del andamiaje de la pirazolo[1,5-a]pirimidina permite el desarrollo de fármacos que se dirigen a estas afecciones .

Actividad Antitripanosomática

Las pirazolo[1,5-a]pirimidinas son análogos de purina con propiedades beneficiosas como antimetabolitos en las reacciones bioquímicas de purina. Han despertado interés farmacéutico debido a su actividad antitripanosomática .

Actividad Antitumoral

Los resultados del acoplamiento molecular han explicado además la actividad antitumoral de los derivados de pirazolo[1,5-a]pirimidina. Estos compuestos se han diseñado y sintetizado con diferentes grupos heterocíclicos de tamaño molecular para explorar las relaciones estructura-actividad preliminares basadas en las actividades de inhibición celular .

Aplicaciones Ópticas

Se ha identificado una familia de pirazolo[1,5-a]pirimidinas como compuestos estratégicos para aplicaciones ópticas. Poseen características clave como una metodología de síntesis más sencilla y ecológica, y propiedades fotofísicas ajustables .

Modificaciones Estructurales Versátiles

La principal ruta de síntesis de las pirazolo[1,5-a]pirimidinas permite modificaciones estructurales versátiles en varias posiciones a través de la reacción de ciclocondensación. Esta versatilidad es crucial para adaptar los compuestos a aplicaciones específicas .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is a member of the pyrazolopyrimidines class of compounds . This class of compounds has been found to possess antitumor and antileukemia activity , indicating that their primary targets could be related to cancer cells.

Mode of Action

It is known that pyrazolopyrimidines can interact with their targets to induce changes that lead to their therapeutic effects . For instance, some pyrazolopyrimidines have been found to induce sleep and produce anxiolytic effects .

Biochemical Pathways

Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Given the reported antitumor and antileukemia activity of some pyrazolopyrimidines , it can be inferred that this compound may induce cell death or inhibit cell proliferation in cancer cells.

Análisis Bioquímico

Biochemical Properties

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with protein kinases, where the compound acts as an inhibitor. This inhibition is significant in regulating cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid has been shown to interact with nucleic acids, affecting gene expression and DNA replication processes .

Cellular Effects

The effects of Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathways . These pathways are critical for cell growth, differentiation, and survival. By modulating these pathways, Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, the compound can intercalate into DNA, affecting its structure and function. This interaction can result in changes in gene expression and the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor and its impact on cell signaling pathways .

Dosage Effects in Animal Models

The effects of Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, while conjugation reactions with glutathione and glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern is essential for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . These interactions are facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.C2HF3O2/c7-5-4-9-10-3-1-2-8-6(5)10;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWCZNMIHSYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400764-19-3 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-3-amine, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400764-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)